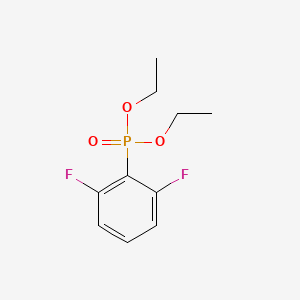

(2,6-Difluorophenyl)phosphonic acid diethyl ester

Übersicht

Beschreibung

(2,6-Difluorophenyl)phosphonic acid diethyl ester is an organophosphorus compound with the molecular formula C10H13F2O3P It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 2,6-difluorophenyl group and two ethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)phosphonic acid diethyl ester typically involves the reaction of 2,6-difluorophenol with diethyl phosphite. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent such as tetrahydrofuran or toluene for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Difluorophenyl)phosphonic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is (2,6-difluorophenyl)phosphonic acid.

Reduction: The major products are the corresponding alcohols.

Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylphosphonates.

Wissenschaftliche Forschungsanwendungen

(2,6-Difluorophenyl)phosphonic acid diethyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and as a precursor for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

Wirkmechanismus

The mechanism of action of (2,6-Difluorophenyl)phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The fluorine atoms in the phenyl ring enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl (bromodifluoromethyl)phosphonate

- Diethyl allylphosphonate

- Diethyl (2,4-difluorophenyl)phosphonate

Uniqueness

(2,6-Difluorophenyl)phosphonic acid diethyl ester is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity.

Biologische Aktivität

(2,6-Difluorophenyl)phosphonic acid diethyl ester, with the molecular formula C10H13F2O3P and CAS number 1250397-29-5, is an organophosphorus compound notable for its potential biological activities. This compound is synthesized through the reaction of 2,6-difluorophenol with diethyl phosphite, typically in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in organic solvents like tetrahydrofuran or toluene.

Chemical Structure

The chemical structure of this compound features a phosphonate group attached to a 2,6-difluorophenyl moiety. The presence of fluorine atoms enhances its stability and reactivity, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been shown to act as an enzyme inhibitor by binding to active sites or altering enzyme structures. The fluorine atoms in the phenyl ring are believed to enhance the compound's affinity for these targets, facilitating its role in biochemical pathways.

Enzyme Inhibition Studies

Research has indicated that phosphonic acid derivatives can serve as potent inhibitors for various enzymes. A study explored a library of phosphonic acid analogs, including those with fluorinated moieties, demonstrating their effectiveness in inhibiting enzymes involved in metabolic pathways . For instance, compounds similar to this compound have shown significant inhibitory effects on enzymes like DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase), which is crucial in the biosynthesis of isoprenoids.

Case Studies

- Inhibition of Metabolic Enzymes : A specific case study reported that fluorinated phosphonates exhibit strong inhibition against certain metabolic enzymes. The IC50 values for these compounds suggest that they can effectively compete with natural substrates for binding sites .

- Therapeutic Potential : Research into the therapeutic applications of this compound has highlighted its potential in treating diseases linked to abnormal phosphonate metabolism. Its structural analogs have been explored for their anti-infective properties and as possible treatments for bacterial infections .

Comparative Biological Activity

To understand the uniqueness of this compound relative to other compounds, a comparison table is provided below:

| Compound Name | Enzyme Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | DXR | 0.17 | Strong competitive inhibitor |

| Diethyl (bromodifluoromethyl)phosphonate | Various metabolic enzymes | 0.25 | Broader spectrum of activity |

| Diethyl allylphosphonate | Enzymes involved in lipid metabolism | 0.30 | Less selective than fluorinated analogs |

Applications in Research and Industry

This compound has several applications across different fields:

- Organic Synthesis : It serves as a reagent for forming carbon-phosphorus bonds in organic chemistry.

- Pharmaceutical Development : Its potential as a bioactive molecule makes it a candidate for drug development targeting specific metabolic pathways.

- Agricultural Chemistry : The compound is being investigated for use in developing agrochemicals due to its stability and reactivity.

Eigenschaften

IUPAC Name |

2-diethoxyphosphoryl-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBABHFKIFZWWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=C(C=CC=C1F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.